molecular formula C12H10ClNO3 B12821990 4-(5-chloro-1H-indol-3-yl)-4-oxobutanoic acid

4-(5-chloro-1H-indol-3-yl)-4-oxobutanoic acid

Cat. No.: B12821990
M. Wt: 251.66 g/mol
InChI Key: XYTRNHVKBNXQQU-UHFFFAOYSA-N
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Description

4-(5-chloro-1H-indol-3-yl)-4-oxobutanoic acid is a synthetic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound features a 5-chloro substitution on the indole ring, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-chloro-1H-indol-3-yl)-4-oxobutanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Automated Purification Systems: For efficient separation and purification of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(5-chloro-1H-indol-3-yl)-4-oxobutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

4-(5-chloro-1H-indol-3-yl)-4-oxobutanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(5-chloro-1H-indol-3-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological properties. Its 5-chloro substitution on the indole ring and the presence of a 4-oxobutanoic acid moiety make it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H10ClNO3

Molecular Weight

251.66 g/mol

IUPAC Name

4-(5-chloro-1H-indol-3-yl)-4-oxobutanoic acid

InChI

InChI=1S/C12H10ClNO3/c13-7-1-2-10-8(5-7)9(6-14-10)11(15)3-4-12(16)17/h1-2,5-6,14H,3-4H2,(H,16,17)

InChI Key

XYTRNHVKBNXQQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CN2)C(=O)CCC(=O)O

Origin of Product

United States

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